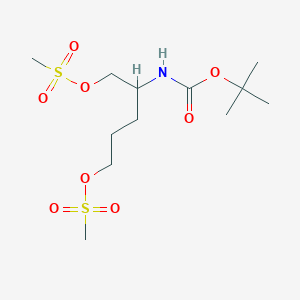
(R)-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate is a chemical compound that features a Boc-protected amino group and two methanesulfonate groups The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate typically involves the protection of the amino group with a Boc group, followed by the introduction of methanesulfonate groups. One common method involves the reaction of ®-2-amino-pentane-1,5-diol with di-tert-butyl dicarbonate to form the Boc-protected intermediate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate groups can be displaced by nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols. These reactions typically occur under mild conditions.
Deprotection Reactions: Trifluoroacetic acid is commonly used to remove the Boc group, often at room temperature.
Major Products Formed
Substitution Reactions: Products include substituted amines or thiols, depending on the nucleophile used.
Deprotection Reactions: The primary product is the free amine, which can be further functionalized.
Scientific Research Applications
Chemistry
In organic synthesis, ®-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate is used as an intermediate in the preparation of more complex molecules. Its protected amino group allows for selective reactions at other sites of the molecule.
Biology and Medicine
In medicinal chemistry, this compound can be used in the synthesis of peptide-based drugs. The Boc-protected amino group is particularly useful in solid-phase peptide synthesis, where it prevents unwanted side reactions.
Industry
In the pharmaceutical industry, ®-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate is used in the production of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable building block in drug development.
Mechanism of Action
The mechanism of action of ®-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate primarily involves its ability to undergo selective chemical reactions. The Boc group protects the amino functionality, allowing for controlled reactions at other sites. Upon deprotection, the free amine can participate in various biochemical pathways, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-2-(Cbz-amino)pentane-1,5-diyl Dimethanesulfonate: Similar to the Boc-protected compound but uses a Cbz (carbobenzyloxy) group for protection.
®-2-(Fmoc-amino)pentane-1,5-diyl Dimethanesulfonate: Uses an Fmoc (fluorenylmethyloxycarbonyl) group for protection.
Uniqueness
®-2-(Boc-amino)pentane-1,5-diyl Dimethanesulfonate is unique due to the stability and ease of removal of the Boc group. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are crucial.
Properties
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-methylsulfonyloxypentyl] methanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO8S2/c1-12(2,3)21-11(14)13-10(9-20-23(5,17)18)7-6-8-19-22(4,15)16/h10H,6-9H2,1-5H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQGYZCBLJTGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCOS(=O)(=O)C)COS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
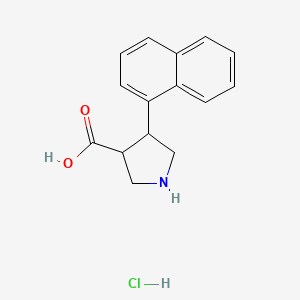
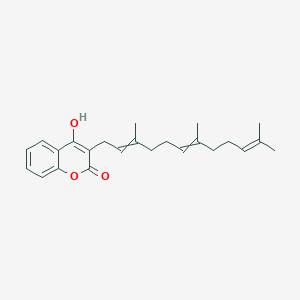
![2-(1,3-benzodioxol-5-ylmethylidene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-one](/img/structure/B12505650.png)
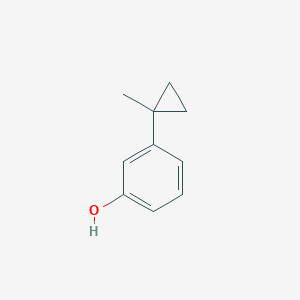


![Copper;6,7,15,16,24,25,33,34-octafluoro-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22,24,26,28-undecaene](/img/structure/B12505680.png)
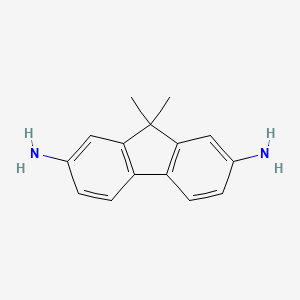
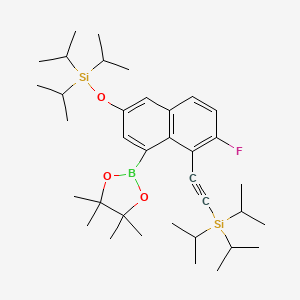
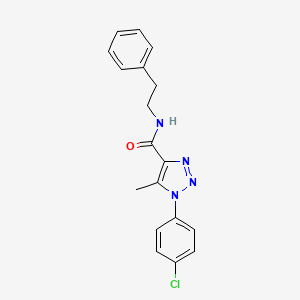

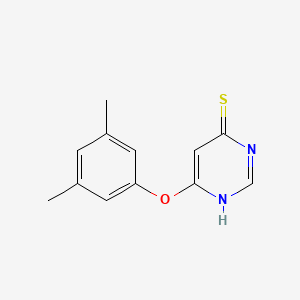
![trimethyl-(7-octyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)stannane](/img/structure/B12505700.png)

